molecular formula C9H8ClNO3S2 B1523256 2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride CAS No. 1283341-02-5

2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride

Cat. No.: B1523256
CAS No.: 1283341-02-5
M. Wt: 277.8 g/mol
InChI Key: RKMYNUROVBYJJM-UHFFFAOYSA-N
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Description

“2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride” is a chemical compound with the molecular formula C11H10ClNO3S . It has a molecular weight of 271.72 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H10ClNO3S/c1-7-3-4-9 (6-11 (7)17 (12,14)15)10-5-8 (2)13-16-10/h3-6H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Photodegradation Studies

One of the significant applications of related compounds includes the study of photodegradation. For instance, in the study of sulfamethoxazole (a compound with structural similarity), researchers found that it is extremely photolabile in acidic aqueous solutions, leading to various photoproducts. This process helps in understanding the environmental fate of such compounds and their degradation pathways (Wei Zhou & D. Moore, 1994).

Synthesis of Heterocycles

Another application lies in the synthesis of heterocycles. A study demonstrated the use of p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for synthesizing various 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles. This method is convenient and efficient for the synthesis of a wide range of heterocyclic compounds, showing the versatility of similar sulfonyl chloride derivatives in organic synthesis (U. Heinelt et al., 2004).

Development of Antiglaucoma Agents

Compounds like 2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride could be used in developing antiglaucoma agents. A study on the reaction of carboxybenzenesulfonyl chloride with certain compounds resulted in benzolamide analogs. These showed high affinity for carbonic anhydrase isozymes, demonstrating effectiveness as antiglaucoma agents. This highlights the potential pharmaceutical applications of such compounds (A. Casini et al., 2003).

Catalysis in Ionic Liquids

The role of similar compounds in catalysis, particularly in ionic liquids, is noteworthy. For example, 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids were used with 4-methyl benzenesulfonyl chloride for Friedel-Crafts sulfonylation reaction. This demonstrated the enhanced reactivity and high yields under ambient conditions, indicating the potential of sulfonyl chlorides in green chemistry and catalysis (S. Nara et al., 2001).

Antiproliferative Activity against Cancer Cell Lines

In cancer research, derivatives of similar compounds have been synthesized and tested for antiproliferative activity against human cancer cell lines. This research contributes to the understanding of potential anticancer agents and their mechanisms of action (S. Awad et al., 2015).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

2-methyl-5-(3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMYNUROVBYJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC(=C(S2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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